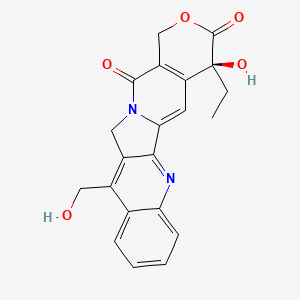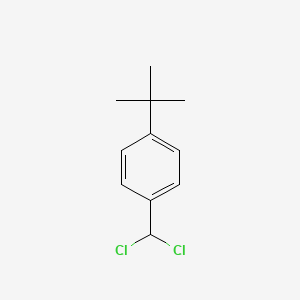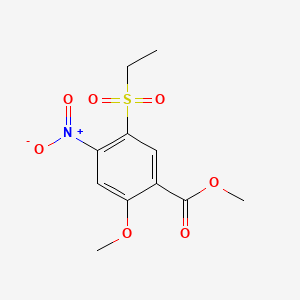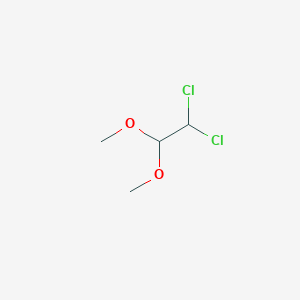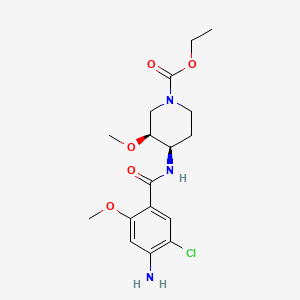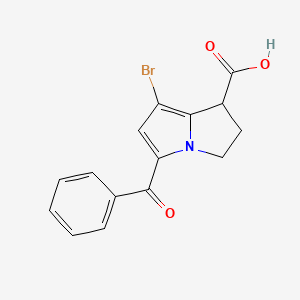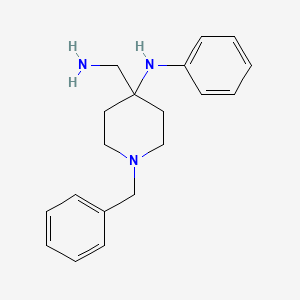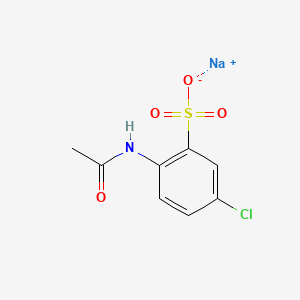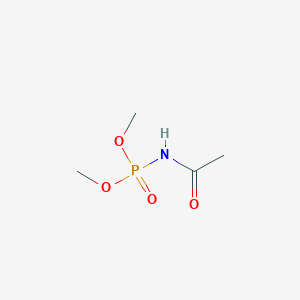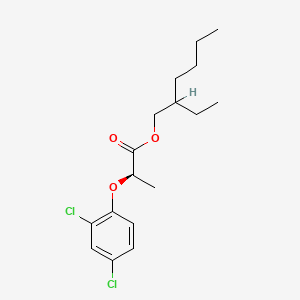
Urea, N-(2-((1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-yl)oxy)phenyl)-N'-(4-(trifluoromethoxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “PMID18445527C11” is a small molecular drug known for its therapeutic potential. It is identified by several synonyms, including UNII-0T87WD317S, GTPL5804, and BDBM50373323
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “PMID18445527C11” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.
Step 3: Purification of the final product using techniques such as chromatography.
Industrial Production Methods: Industrial production of “PMID18445527C11” typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The production process is optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: “PMID18445527C11” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
“PMID18445527C11” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of “PMID18445527C11” involves its interaction with specific molecular targets and pathways. The compound binds to its target proteins, modulating their activity and leading to downstream effects. These effects can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
“PMID18445527C11” can be compared with other similar compounds, such as:
Compound A: Known for its similar therapeutic applications but with different molecular targets.
Compound B: Shares structural similarities but exhibits different chemical reactivity.
Compound C: Used in similar industrial applications but with distinct preparation methods.
The uniqueness of “PMID18445527C11” lies in its specific molecular interactions and the resulting biological effects, which distinguish it from other compounds in its class.
Propiedades
Número CAS |
1009082-19-2 |
|---|---|
Fórmula molecular |
C24H18ClF3N4O3 |
Peso molecular |
502.9 g/mol |
Nombre IUPAC |
1-[2-[2-(2-chlorophenyl)-5-methylpyrazol-3-yl]oxyphenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C24H18ClF3N4O3/c1-15-14-22(32(31-15)20-8-4-2-6-18(20)25)34-21-9-5-3-7-19(21)30-23(33)29-16-10-12-17(13-11-16)35-24(26,27)28/h2-14H,1H3,(H2,29,30,33) |
Clave InChI |
SAIPZPCGTLOMFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)OC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



